D-Fructose 6-phosphate dipotassium salt
Overview
Description
D-Fructose 6-phosphate dipotassium salt is a key intermediate in glycolysis and has been the subject of extensive research due to its central role in metabolic pathways. It is instrumental in various biosynthesis processes and has applications in medicine and fine chemical production.
Synthesis Analysis
The ATP-free biosynthesis of D-Fructose 1,6-diphosphate, closely related to D-Fructose 6-phosphate, demonstrates the potential for efficient manufacturing of this compound from starch and pyrophosphate using a synthetic enzymatic pathway. This process highlights the cost-effective production of D-Fructose 6-phosphate and its derivatives without the need for ATP, utilizing hyperthermophilic enzymes for enhanced stability and efficiency (Wang et al., 2017).
Molecular Structure Analysis
The tautomeric composition of D-Fructose phosphates in solution, including D-Fructose 6-phosphate, has been analyzed using Fourier transform carbon-13 nuclear magnetic resonance. This analysis provides insight into the equilibrium composition of alpha and beta anomers of D-Fructose 6-phosphate, highlighting its structural dynamics and the minimal presence of keto or hydrated keto forms (Koerner et al., 1973).
Chemical Reactions and Properties
Research on D-Fructose 6-phosphate aldolase has opened avenues for the chemo-enzymatic synthesis of important compounds, demonstrating the enzyme's critical role in catalyzing aldol addition reactions. This underscores the versatility of D-Fructose 6-phosphate in facilitating various chemical transformations (Castillo et al., 2006).
Physical Properties Analysis
The detailed structural refinement of fructose-1,6-bisphosphatase and its complexes, closely related to studies on D-Fructose 6-phosphate, provides a deep understanding of the enzyme's interaction with fructose phosphates. This research sheds light on the physical properties of D-Fructose 6-phosphate, including binding sites and enzyme interaction mechanisms (Ke et al., 1990).
Chemical Properties Analysis
The enzymatic synthesis of fructose 1,6-diphosphate, a process intimately linked with the metabolism of D-Fructose 6-phosphate, emphasizes the compound's chemical properties, showcasing its pivotal role in glycolysis and other metabolic pathways. This synthesis, particularly the ATP regeneration aspect, highlights the chemical versatility and importance of D-Fructose 6-phosphate in biological systems (Widjaja et al., 1999).
Scientific Research Applications
Inhibition of Enzymes in Bacteria : Zwaig and Lin (1966) found that fructose-1,6-diphosphate can effectively inhibit glycerol kinase in Escherichia coli (Zwaig & Lin, 1966).
Enzyme Specificity : Wurster and Hess (1974) showed that fructose-6-phosphate kinase specifically catalyzes the phosphorylation of D-fructofuranose-6-phosphate (Wurster & Hess, 1974).
D-Fructose Metabolism : Hanson and Anderson (1966) discovered a new enzyme, D-fructose 1-phosphate kinase, involved in D-fructose metabolism in Aerobacter aerogenes (Hanson & Anderson, 1966).
Role in Oxidative Degradation of Carbohydrates : Cori, Slein, and Cori (1948) reported that D-glyceraldehyde-3-phosphate dehydrogenase plays a crucial role in the oxidative degradation of carbohydrates, with its substrate formed from fructose-1,6-diphosphate by aldolase (Cori, Slein, & Cori, 1948).
Intermediate in Amino Acid Biosynthesis : White and Xu (2006) found that in Methanocaldococcus jannaschii, D-fructose 6-phosphate is a key intermediate in aromatic amino acid biosynthesis (White & Xu, 2006).
Tautomeric Composition : Koerner, Cary, Bhacca, and Younathan (1973) studied the tautomeric composition of D-fructose phosphates in solution (Koerner et al., 1973).
Synthesis of Analogues : Persky and Albeck (2000) synthesized selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form for biochemical studies (Persky & Albeck, 2000).
Metabolism in Bacteria : Sapico, Hanson, Walter, and Anderson (1968) identified that the primary pathway of D-fructose metabolism in Aerobacter aerogenes is through D-fructose 1-phosphate rather than D-fructose 6-phosphate (Sapico et al., 1968).
Biosensor Application : Bhand et al. (2010) developed a fructose-selective calorimetric biosensor in flow injection analysis for rapid and inexpensive measurement of fructose in syrup samples (Bhand et al., 2010).
Conversion to Glucose-6-Phosphate : Horecker and Wood (1957) described a method to convert fructose-6-phosphate to glucose-6-phosphate using hexose phosphate isomerase (Horecker & Wood, 1957).
Mechanism of Action
Target of Action
The primary target of D-Fructose 6-phosphate dipotassium salt is phosphoglucose isomerase , an enzyme that plays a crucial role in the glycolytic pathway .
Mode of Action
This compound interacts with its target, phosphoglucose isomerase, and is converted into D-glucose 6-phosphate . This conversion is a critical step in the glycolytic pathway, allowing the continuation of the process.
Biochemical Pathways
The compound is a key intermediate in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP for various cellular processes. The conversion of D-Fructose 6-phosphate to D-glucose 6-phosphate by phosphoglucose isomerase is a critical step in this pathway.
Pharmacokinetics
As a polar molecule, it is expected to have good solubility in water , which could influence its bioavailability and distribution in the body.
Result of Action
The action of this compound results in the production of D-glucose 6-phosphate . This molecule is a critical intermediate in the glycolytic pathway, contributing to the generation of ATP, which is the primary energy currency of the cell.
Biochemical Analysis
Biochemical Properties
D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway, a critical metabolic pathway that breaks down glucose for energy production . It interacts with enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amino-transferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glucose metabolism and energy production in cells.
Cellular Effects
The presence of this compound in cells influences various cellular processes. It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the glycolytic pathway, it contributes to the production of ATP, the primary energy currency of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It acts as a substrate for several enzymes in the glycolytic pathway, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the glycolytic pathway . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be described . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
InChI |
InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSDEVNXCUGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585154 | |
Record name | PUBCHEM_16219351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103213-47-4 | |
Record name | PUBCHEM_16219351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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